cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tertahydro-naphthalene-d4

Stable Isotope Labeled Internal Standard LC-MS/MS Quantification Isotopic Purity

cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4 (CAS 1217836-22-0) is a stable isotope-labeled intermediate in the sertraline synthetic pathway, characterized by a cis-(1S,4S) azido-tetralin scaffold with four deuterium atoms incorporated at the 1,2,2,4-positions of the saturated ring. This compound serves a dual role: it is a direct precursor to sertraline-d4 via catalytic reduction of the azide group, and the azido functionality itself provides a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling the construction of molecular probes, affinity matrices, or bioconjugates with preserved stereochemistry.

Molecular Formula C16H13Cl2N3
Molecular Weight 322.225
CAS No. 1217836-22-0
Cat. No. B563231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tertahydro-naphthalene-d4
CAS1217836-22-0
Molecular FormulaC16H13Cl2N3
Molecular Weight322.225
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N=[N+]=[N-]
InChIInChI=1S/C16H13Cl2N3/c17-14-7-5-10(9-15(14)18)11-6-8-16(20-21-19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8H2/t11-,16-/m0/s1/i8D2,11D,16D
InChIKeyBZXFWGVELNPVDR-RWUQOIEJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Deploying cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4 as a Stereospecific Deuterated Synthon and Mass Spectrometry Probe


cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4 (CAS 1217836-22-0) is a stable isotope-labeled intermediate in the sertraline synthetic pathway, characterized by a cis-(1S,4S) azido-tetralin scaffold with four deuterium atoms incorporated at the 1,2,2,4-positions of the saturated ring [1]. This compound serves a dual role: it is a direct precursor to sertraline-d4 via catalytic reduction of the azide group, and the azido functionality itself provides a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling the construction of molecular probes, affinity matrices, or bioconjugates with preserved stereochemistry [2]. Commercially available from Toronto Research Chemicals (TRC) under catalog number A844502, it is supplied as a light yellow oil, soluble in dichloromethane, with a certified isotopic purity of ≥98 atom % D [1]. Its defined cis-(1S,4S) configuration corresponds to the active enantiomeric form of the SSRI antidepressant sertraline, making it particularly valuable for stereospecific metabolic tracing and chiral analytical method development.

Procurement Risk Analysis: Why Sertraline-d3, Unlabeled Azide, or Racemic Analogues Cannot Substitute for cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4


In mass spectrometry-based quantification and metabolic flux analysis, the isotopic label position critically determines both chromatographic co-elution behavior and the ability to avoid isobaric interferences from endogenous metabolites . Deuterated sertraline standards such as sertraline-d3 bear labels exclusively on the N-methyl group, which is susceptible to metabolic N-demethylation, leading to label loss during phase I metabolism and compromised accuracy for metabolite quantification . The unlabeled azido intermediate lacks the mass shift (+4 Da) necessary for use as an internal standard in LC-MS/MS workflows. Racemic or trans-configured tetralin azides exhibit different chromatographic retention times and cannot serve as authentic cis-(1S,4S)-specific tracers. Furthermore, the azido group provides orthogonal chemical reactivity (click chemistry) absent in the free amine form of sertraline standards, making this compound the only isotopically labeled azido intermediate capable of both tracer and chemical biology applications simultaneously.

Quantitative Differentiation Evidence: cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4 vs. Closest Analogs


Isotopic Mass Shift and Labeled Position Stability Compared to Sertraline-d3

The target compound incorporates four deuterium atoms at the non-exchangeable 1,2,2,4-positions of the tetralin ring (formula C16H9D4Cl2N3), providing a nominal mass shift of +4.026 Da relative to the unlabeled analog (C16H13Cl2N3, 318.20 g/mol) [1]. In contrast, sertraline-d3 hydrochloride used as a conventional internal standard bears deuterium exclusively on the N-methyl group (C17H14Cl2D3N·HCl, formula weight 345.7), a site susceptible to metabolic N-demethylation that ablates the isotopic label . The target compound's ring-deuterated design ensures the isotopic label remains intact across all metabolic transformations that do not involve aromatic hydroxylation or ring opening.

Stable Isotope Labeled Internal Standard LC-MS/MS Quantification Isotopic Purity

Stereochemical Authenticity as a cis-(1S,4S) Sertraline Synthon vs. Non-Deuterated Azido Intermediate

The target compound is synthesized via a stereospecific Mitsunobu-type azidation of (1R-trans)-tetrahydronaphthol using diphenylphosphoryl azide (DPPA) and DBU, which proceeds with inversion of configuration to yield exclusively the cis-(1S,4S)-azide diastereomer [1]. The non-deuterated counterpart (C16H13Cl2N3, MW 318.20) is produced by the identical stereochemical route from unlabeled precursors. Catalytic hydrogenation (H2, Pd/C, EtOH) of either azide yields the corresponding sertraline amine with retained cis-(1S,4S) stereochemistry. The deuterated azide thus generates sertraline-d4 with four deuterium atoms precisely positioned on the tetralin ring, whereas the non-deuterated azide yields unlabeled sertraline. This positional control over the isotopic label cannot be achieved by post-synthetic hydrogen-deuterium exchange methods.

Stereoselective Synthesis Chiral Intermediate Sertraline Precursor

Isotopic Purity Certification vs. Typical Deuterated Internal Standard Specifications

The target compound is supplied with certified isotopic purity of ≥98 atom % D , which ensures that the d4 isotopologue constitutes the overwhelming majority of the product, minimizing contributions from d0, d1, d2, and d3 species that would produce isobaric interferences in SRM/MRM mass spectrometry assays. By comparison, commercially available sertraline-d3 HCl is certified at ≥99% deuterated forms pooled across d1-d3, meaning the product is a mixture of d1, d2, and d3 isotopologues rather than a single defined species . This heterogeneity in sertraline-d3 increases the complexity of the isotopic envelope in the mass spectrometer and can reduce the signal-to-noise ratio for the primary quantifier transition compared to a d4-labeled compound with high atom% enrichment at all labeled positions.

Isotopic Enrichment Quality Control Certificate of Analysis

Click Chemistry Reactivity of the Azido Handle vs. Amine-Terminated Sertraline Standards

The presence of the azido group (-N3) in the target compound enables strain-promoted or copper-catalyzed azide-alkyne cycloaddition (SPAAC or CuAAC) reactions to form stable 1,2,3-triazole linkages without affecting the tetralin stereochemistry or the dichlorophenyl substituent [1]. This reactivity is entirely absent in the amine form of sertraline and sertraline-d3, which requires separate activation (e.g., NHS ester or isothiocyanate derivatization) for conjugation. The orthogonality of the azido click handle allows the target compound to be used directly for the construction of photoaffinity probes, fluorescent tracers, or affinity chromatography matrices, bypassing the need for additional chemical conversion steps that could compromise isotopic purity or stereochemistry.

Click Chemistry Bioconjugation Chemical Proteomics

High-Impact Application Scenarios for cis-(1S,4S)-1-Azido-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalene-d4 Based on Proven Evidence


LC-MS/MS Internal Standard for Simultaneous Quantification of Sertraline and N-Desmethylsertraline in Plasma

The ring-deuterated label (1,2,2,4-d4) provides a stable mass shift that persists through N-demethylation, unlike N-methyl-deuterated standards [1]. After on-bench reduction of the azide to sertraline-d4 amine, this standard can be spiked into plasma samples prior to protein precipitation and LC-MS/MS analysis, enabling accurate quantification of both parent drug and its active metabolite with a single internal standard and eliminating label-loss bias.

Synthesis of Stereochemically Defined Sertraline-d4 for Pharmacokinetic and Metabolic Tracing Studies

Catalytic hydrogenation of the azide (H2, Pd/C, EtOH) directly produces sertraline-d4 amine with retention of cis-(1S,4S) configuration [1]. This labeled drug substance can be administered in microdose pharmacokinetic studies or used as a tracer in in vitro hepatocyte metabolism assays, where the +4 Da mass shift clearly resolves the labeled drug from endogenous sertraline in high-resolution mass spectrometry.

Construction of Clickable Photoaffinity Probes for Sertraline Target Identification

The azido group enables CuAAC conjugation to alkyne-bearing biotin or fluorophore tags without altering the sertraline pharmacophore [2]. This allows direct preparation of activity-based probes for pull-down or imaging experiments aimed at identifying off-target proteins or mapping the cellular distribution of sertraline-binding sites, a capability not offered by amine-terminal sertraline standards.

Chiral Chromatographic Method Development and Validation

The defined cis-(1S,4S) stereochemistry and the presence of the azido chromophore (UV absorption at ~254 nm) make this compound suitable as a chiral reference standard for HPLC method development aimed at resolving sertraline enantiomers or diastereomeric impurities [1]. The deuterium label provides an independent MS confirmation channel to verify peak identity in complex matrices.

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